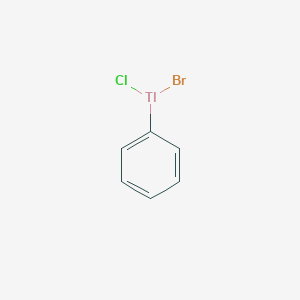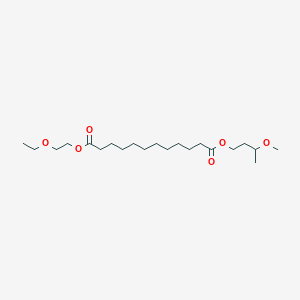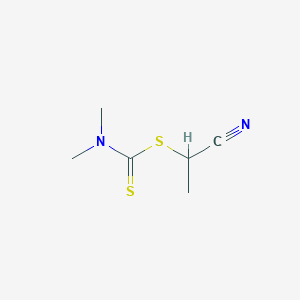phosphanium bromide CAS No. 61259-98-1](/img/structure/B14593072.png)
[Bis(2-methoxyphenyl)methyl](phenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphonium center bonded to three aryl groups and one bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxybenzyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Bis(2-methoxyphenyl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methoxyphenyl)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphonium center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different substituents.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
Applications De Recherche Scientifique
Bis(2-methoxyphenyl)methylphosphanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
Mécanisme D'action
The mechanism of action of Bis(2-methoxyphenyl)methylphosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine with three phenyl groups.
Tetraphenylphosphonium Bromide: A phosphonium salt with four phenyl groups.
Bis(2-methoxyphenyl)methylphosphanium Chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
Bis(2-methoxyphenyl)methylphosphanium bromide is unique due to the presence of the 2-methoxyphenyl groups, which can influence its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
61259-98-1 |
|---|---|
Formule moléculaire |
C21H22BrO2P |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
bis(2-methoxyphenyl)methyl-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H21O2P.BrH/c1-22-19-14-8-6-12-17(19)21(24-16-10-4-3-5-11-16)18-13-7-9-15-20(18)23-2;/h3-15,21,24H,1-2H3;1H |
Clé InChI |
RXUHZFACZWRSBH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)[PH2+]C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)



![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
